molecular formula C22H30N2O3 B2930403 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea CAS No. 1286714-37-1

1-(4-Butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea

Cat. No.: B2930403
CAS No.: 1286714-37-1
M. Wt: 370.493
InChI Key: CICFBNZJOXIZGE-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a urea derivative characterized by a 4-butoxyphenyl group attached to the urea nitrogen and a hydroxy-methyl-phenylbutyl substituent on the adjacent nitrogen. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which influence both their physicochemical properties and biological interactions.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-3-4-16-27-20-12-10-19(11-13-20)24-21(25)23-17-22(2,26)15-14-18-8-6-5-7-9-18/h5-13,26H,3-4,14-17H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICFBNZJOXIZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC(C)(CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamates. One possible synthetic route could be:

    Step 1: Synthesis of the intermediate amine by reacting 4-butoxyaniline with 2-hydroxy-2-methyl-4-phenylbutyl chloride under basic conditions.

    Step 2: Reaction of the intermediate amine with an isocyanate or carbamate to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the butoxy group may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathways Involved: The compound may affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Not reported Not reported 4-Butoxyphenyl, hydroxy-methyl-phenylbutyl
1-(4-Butoxyphenyl)-3-[3-(furan-3-yl)...]urea C₁₈H₂₄N₂O₄ 332.4 Furan-3-yl-hydroxypropyl
1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea C₁₇H₂₁ClN₂O 304.8 Adamantyl, 4-chlorophenyl
Dyclonine Hydrochloride C₁₈H₂₇NO₂·HCl 325.9 Piperidinyl, ketone linker

Table 2: Pharmacological Insights from Analogs

Compound Class Example Key Activity/Property Relevance to Target Compound
Ureas 1-(Adamantan-1-yl)-... Enhanced crystalline stability via H-bonding Suggests urea’s role in solid-state design
Benzamides Compounds 9–12 () Alkoxy chain length affects lipophilicity Guides optimization of substituent chains
NMDA Antagonists Ifenprodil IC50 = 0.4 µM (NMDA antagonism) Highlights aryl group importance in potency

Biological Activity

1-(4-Butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 1-(4-butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
  • Molecular Formula : C22H30N2O3
  • CAS Number : 1286714-37-1

Synthesis

The synthesis typically involves the reaction of appropriate amines with isocyanates or carbamates. A common route includes:

  • Formation of Intermediate Amine : Reacting 4-butoxyaniline with 2-hydroxy-2-methyl-4-phenylbutyl chloride under basic conditions.
  • Final Urea Formation : The intermediate amine is then reacted with an isocyanate to yield the final product.

The biological activity of 1-(4-butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function.
  • Receptor Interaction : It can interact with cellular receptors, modulating various signaling pathways.

These interactions suggest potential applications in therapeutic areas, particularly in cancer treatment and metabolic disorders.

Antitumor Activity

Research indicates that urea derivatives exhibit notable antitumor properties. For instance, compounds structurally similar to 1-(4-butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity of related urea compounds, revealing:

CompoundCell LineGI50 (μM)TGI (μM)LC50 (μM)
Compound AEKVX (lung cancer)1.721.525.9
Compound BOVCAR (ovarian cancer)15.927.915.1
Compound CMDA-MB (breast cancer)28.777.593.3

These findings support the hypothesis that similar structural motifs in urea derivatives can lead to potent antitumor activity .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to determine the safety profile of this compound. For instance, compounds with similar structures have shown varying degrees of cytotoxicity against human monocytic cell lines, indicating that modifications in chemical structure can significantly impact biological outcomes .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea?

  • Methodological Answer : Utilize factorial design of experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, a central composite design can identify optimal conditions by minimizing the number of trials while maximizing data resolution . Refer to urea analog synthesis protocols (e.g., carbamate coupling with amines under reflux conditions) for stepwise guidance .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight confirmation. Cross-reference spectral data with structurally similar urea derivatives to validate assignments .

Q. How can solubility challenges in aqueous or organic solvents be addressed during formulation?

  • Methodological Answer : Employ co-solvent systems (e.g., DMSO-water gradients) or solid dispersion techniques. Solubility parameters (Hansen solubility parameters) can be computationally predicted to guide solvent selection. Experimental validation via phase diagrams is critical .

Advanced Research Questions

Q. What computational strategies are effective in elucidating reaction mechanisms for urea derivatives like this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates, combined with molecular dynamics (MD) simulations to assess solvent effects. Tools like Gaussian or COMSOL Multiphysics enable energy profile visualization and reaction pathway optimization .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological or catalytic properties?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., varying alkoxy groups or hydroxyl positions) and assay their activity in target systems (e.g., enzyme inhibition or receptor binding). Use multivariate regression analysis to correlate structural features (logP, steric bulk) with activity trends .

Q. What methodologies are suitable for investigating degradation pathways under stressed conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring to identify degradation products. Isotopic labeling (e.g., ¹⁸O-water) can track hydrolytic cleavage of the urea moiety. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard conditions .

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